

An In-depth Technical Guide to the Spectroscopic Data of 4-MeO-MiPT

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Compound of Interest

Compound Name: 4-Meo-mipt

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To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Spectroscopic and Pharmacological Overview of 4-methoxy-N-methyl-N-isopropyltryptamine (**4-MeO-MiPT**)

This technical guide provides a detailed overview of the available spectroscopic data for 4-methoxy-N-methyl-N-isopropyltryptamine (**4-MeO-MiPT**), a psychedelic compound of the tryptamine class. It is important to note that while general chemical information is accessible, detailed, publicly available spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for **4-MeO-MiPT** are scarce in the reviewed literature. Gas Chromatography-Mass Spectrometry (GC-MS) data is indicated to be available from commercial suppliers, but the complete spectra are not openly accessible.[1][2][3] This guide compiles the known information and presents standardized experimental protocols for the analysis of tryptamines, which can be applied to **4-MeO-MiPT**. Additionally, it visualizes the compound's known pharmacological mechanisms of action.

Chemical and Physical Properties of 4-MeO-MiPT

4-MeO-MiPT, also known as 4-methoxy-N-methyl-N-isopropyltryptamine, is the 4-methoxy analog of N-methyl-N-isopropyltryptamine (MiPT) and the O-methyl ether of 4-HO-MiPT.[4] It is recognized for its psychedelic properties and acts as a non-selective serotonin receptor agonist and a serotonin reuptake inhibitor.[4]

Property	Value	Reference
IUPAC Name	N-[2-(4-methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine	[4]
Other Names	4-OMe-MiPT, 4-Methoxy-N-methyl-N-isopropyltryptamine	[4]
CAS Number	96096-53-6	[4]
Molecular Formula	C ₁₅ H ₂₂ N ₂ O	[5]
Molar Mass	246.354 g·mol ⁻¹	[4]
Melting Point	80 to 81 °C (176 to 178 °F)	[4]

Spectroscopic Data

Detailed experimental spectroscopic data for **4-MeO-MiPT** is not readily available in the public domain. The following tables are structured to present such data; however, they currently reflect the absence of this specific information in the searched sources.

No specific ¹H or ¹³C NMR data for **4-MeO-MiPT** was found in the available search results.

Table 2.1: ¹H NMR Spectroscopic Data of **4-MeO-MiPT**

Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (Hz)	Assignment
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| Data not available in the searched sources. | | | |

Table 2.2: ¹³C NMR Spectroscopic Data of **4-MeO-MiPT**

Chemical Shift (ppm)	Assignment
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| Data not available in the searched sources. | |

No specific IR spectrum or peak list for **4-MeO-MiPT** was found in the available search results.

Table 2.3: IR Absorption Bands of **4-MeO-MiPT**

Wavenumber (cm ⁻¹)	Intensity	Assignment
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| Data not available in the searched sources. | | |

While GC-MS data for **4-MeO-MiPT** is mentioned to be available from sources like Cayman Chemical, the actual mass spectrum and fragmentation data are not provided in the public search results.^[1]

Table 2.4: Mass Spectrometry Fragmentation Data of **4-MeO-MiPT**

m/z	Relative Abundance (%)	Proposed Fragment
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| Data not available in the searched sources. | | |

Experimental Protocols

The following are representative experimental protocols for the spectroscopic analysis of tryptamine compounds, based on established methodologies for similar substances.^[6] These protocols are intended to serve as a guide for researchers working on the characterization of **4-MeO-MiPT**.

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

- Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: -2 to 12 ppm.
- Pulse Angle: 90°.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled experiment.
- Spectral Width: 0 to 200 ppm.
- Pulse Angle: 30-45°.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on sample concentration.

Objective: To identify functional groups present in the molecule.

Instrumentation: FTIR Spectrometer with a diamond Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Place a small amount of the solid sample directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Acquisition Parameters:

- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 32.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: Agilent Gas Chromatograph coupled with a Mass Selective Detector.

Sample Preparation:

- Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol, chloroform).

GC Parameters:

- Column: DB-5MS (or equivalent), 30 m x 0.25 mm x 0.25 μm .
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 280°C.
- Oven Program:
 - Initial temperature: 100°C, hold for 1 minute.
 - Ramp: Increase to 300°C at a rate of 15°C/min.
 - Final hold: Hold at 300°C for 5 minutes.
- Injection Volume: 1 μL with a split ratio of 20:1.

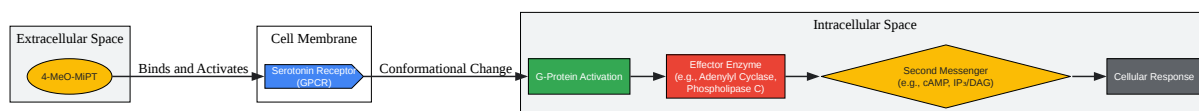
MS Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Scan Range: 40-550 amu.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.

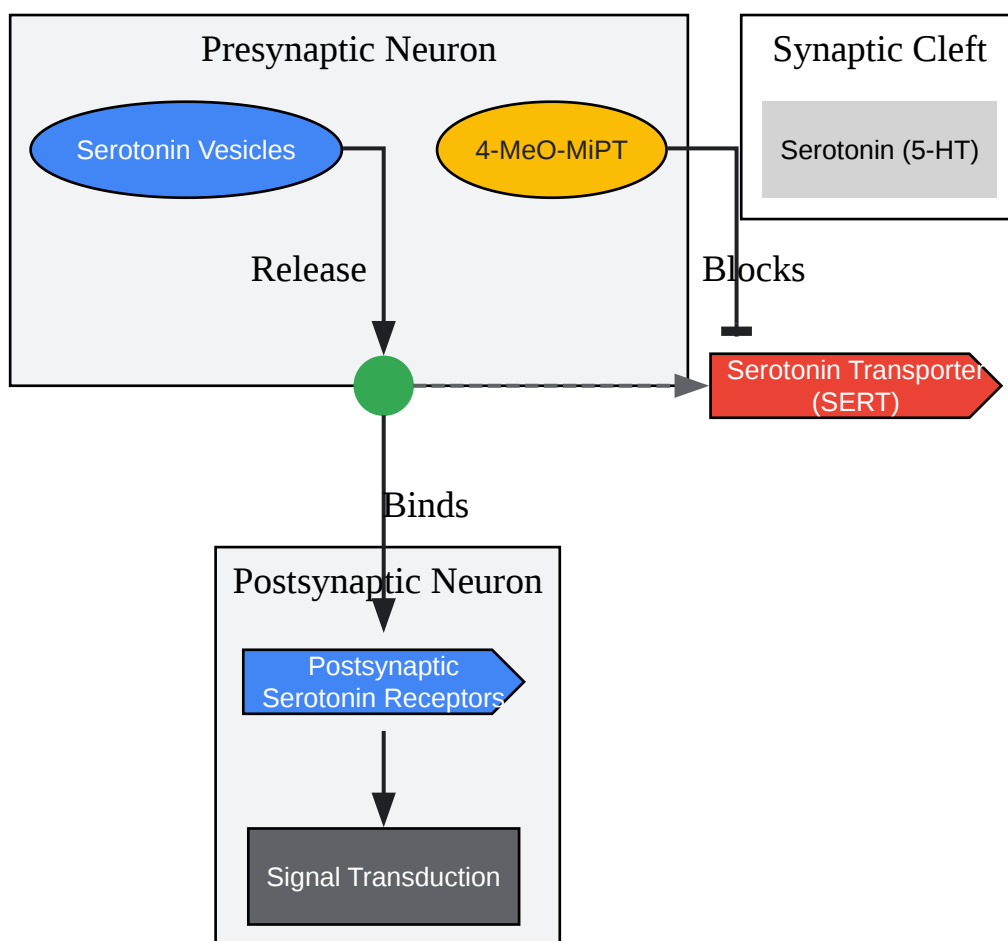
Signaling Pathways and Mechanism of Action

4-MeO-MiPT is known to act as a non-selective serotonin receptor agonist and a serotonin reuptake inhibitor.[4] The following diagrams illustrate these two primary mechanisms of action.



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Caption: Serotonin Receptor Agonist Signaling Pathway.



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Caption: Serotonin Reuptake Inhibitor Mechanism.

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